2-(3-Bromo-2-(phenylselanyl)allyl)furan
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Overview
Description
2-(3-Bromo-2-(phenylselanyl)allyl)furan is an organoselenium compound with the molecular formula C13H11BrOSe and a molecular weight of 342.08 g/mol . This compound is characterized by the presence of a furan ring, a bromo group, and a phenylselanyl group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 2-(3-Bromo-2-(phenylselanyl)allyl)furan typically involves the reaction of furan derivatives with brominated phenylselanyl compounds. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-bromo-5-nitrofuran with phenylselanylboronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Bromo-2-(phenylselanyl)allyl)furan undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include selenoxides, hydrogenated compounds, and substituted derivatives .
Scientific Research Applications
2-(3-Bromo-2-(phenylselanyl)allyl)furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-(phenylselanyl)allyl)furan involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The bromo group can undergo substitution reactions, allowing the compound to interact with various biomolecules. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
2-(3-Bromo-2-(phenylselanyl)allyl)furan can be compared with other organoselenium compounds such as:
Diphenyl diselenide: Known for its antioxidant properties.
Selenocysteine: An amino acid containing selenium, essential for certain enzymes.
Selenomethionine: A selenium-containing amino acid used in protein synthesis.
Properties
Molecular Formula |
C13H11BrOSe |
---|---|
Molecular Weight |
342.10 g/mol |
IUPAC Name |
2-[(Z)-3-bromo-2-phenylselanylprop-2-enyl]furan |
InChI |
InChI=1S/C13H11BrOSe/c14-10-13(9-11-5-4-8-15-11)16-12-6-2-1-3-7-12/h1-8,10H,9H2/b13-10- |
InChI Key |
LOUMJTUVHMOWAN-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[Se]/C(=C\Br)/CC2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C(=CBr)CC2=CC=CO2 |
Origin of Product |
United States |
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